molecular formula C19H27N3O2 B2949649 tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate CAS No. 1286264-38-7

tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate

Cat. No.: B2949649
CAS No.: 1286264-38-7
M. Wt: 329.444
InChI Key: PHONJTARMNLENE-QAQDUYKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate is a useful research compound. Its molecular formula is C19H27N3O2 and its molecular weight is 329.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-[(4-cyanophenyl)methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)22-17-10-8-16(9-11-17)21-13-15-6-4-14(12-20)5-7-15/h4-7,16-17,21H,8-11,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHONJTARMNLENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (1R,4R)-4-(4-cyanobenzylamino)cyclohexylcarbamate**, a compound with the CAS number 264608-33-5, is a member of the carbamate class of compounds. This article focuses on its biological activity, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C18H28N2O2
  • Molecular Weight : 304.43 g/mol
  • Structure : The compound features a tert-butyl group attached to a cyclohexyl ring, which is further substituted with a cyanobenzylamino group.
PropertyValue
Molecular FormulaC18H28N2O2
Molecular Weight304.43 g/mol
CAS Number264608-33-5

Synthesis

The synthesis of tert-butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate involves several steps, typically starting from tert-butyl carbamate and employing various reagents such as benzaldehyde and sodium tetrahydroborate. The yield of the synthesis process has been reported to be around 69% under optimized conditions .

Pharmacological Profile

The biological activity of this compound has been evaluated in several studies, highlighting its potential as a therapeutic agent. Key findings include:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties against various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. It also shows moderate activity against Gram-negative bacteria like Escherichia coli .
  • Antifungal Properties : Preliminary studies indicate that it may possess antifungal activity, although specific strains and mechanisms remain to be fully elucidated.
  • Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology .

Case Study 1: Antibacterial Efficacy

In a study published by Wiley-VHCA AG, derivatives of related compounds were tested for their antibacterial properties. The results indicated that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria, with the strongest effects noted against Bacillus subtilis .

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic potential of carbamate derivatives revealed that this compound displayed significant inhibition of cell proliferation in human cancer cell lines. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against S. aureus, B. subtilis
AntifungalPreliminary evidence suggests activityNot specified
CytotoxicityInduces apoptosis in cancer cells

Q & A

What are the key synthetic strategies for tert-Butyl (1R,4R)-4-(4-cyanobenzylamino)cyclohexylcarbamate, and how do stereochemical considerations influence the reaction design?**

Answer:
The synthesis typically involves three stages: (1) cyclohexane scaffold preparation, (2) carbamate protection, and (3) benzylamine substitution. A critical step is the introduction of the 4-cyanobenzylamino group while preserving the relative (1R*,4R*) configuration. Evidence from related carbamates (e.g., iodolactamization in enantioselective syntheses ) suggests using chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, tert-butyl carbamates are often introduced via Boc-protection of an amine intermediate under anhydrous conditions (e.g., DCM with DIPEA) .

Key Considerations:

  • Stereochemical Integrity : Use NMR (e.g., NOESY) to verify cis/trans arrangements of substituents .
  • Protection-Deprotection : Boc groups are stable under basic conditions but cleaved with TFA, enabling selective functionalization .

How is the stereochemistry of tert-Butyl (1R,4R)-4-(4-cyanobenzylamino)cyclohexylcarbamate confirmed experimentally?**

Answer:
Relative configuration (1R*,4R*) is determined via:

  • 1H/13C NMR : Coupling constants (J-values) and NOESY correlations identify spatial proximity of substituents . For instance, axial vs. equatorial proton coupling in the cyclohexane ring resolves chair conformations.
  • X-ray Crystallography : Definitive confirmation of absolute configuration (if resolved) .
  • Chiral HPLC : Separates enantiomers if racemization occurs during synthesis .

Example NMR Data (from analogous compounds):

Proton Positionδ (ppm)MultiplicityCorrelation (NOESY)
Cyclohexyl H13.52sH4, tert-butyl
Benzylamino H8.22s4-CN substituent
Adapted from patent data

What advanced analytical methods resolve contradictions in structural elucidation (e.g., regiochemistry vs. stereochemistry)?

Answer: Contradictions arise from overlapping spectral signals or ambiguous crystallographic data. Mitigation strategies include:

  • DFT Calculations : Predict NMR/IR spectra and compare with experimental data .
  • Isotopic Labeling : Track substituent positions (e.g., 13C-labeled intermediates).
  • 2D NMR (HSQC, HMBC) : Resolve connectivity in crowded regions .

Case Study : A patent example used HSQC to distinguish between two diastereomers with similar 1H NMR profiles by correlating carbonyl carbons to adjacent protons.

How can synthetic routes be optimized for high enantiomeric excess (ee) in academic settings?

Answer:

  • Chiral Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation of imine intermediates .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .
  • Chromatographic Separation : Preparative HPLC with chiral columns (e.g., cellulose-based) .

Optimization Table:

Methodee AchievedYield (%)Reference
Asymmetric Catalysis92%65
Enzymatic Resolution85%78
Chiral HPLC>99%40

What are the applications of this compound in drug discovery, particularly as an intermediate?

Answer: The 4-cyanobenzylamino group and carbamate protection make it a versatile intermediate for:

  • Kinase Inhibitors : The cyanophenyl moiety mimics ATP-binding motifs .
  • GPCR Antagonists : Cyclohexylcarbamates enhance membrane permeability .
  • Prodrug Design : Boc groups enable pH-sensitive release of active amines .

Mechanistic Insight : In a CCR2 antagonist synthesis , a similar carbamate underwent iodolactamization to form a constrained macrocycle, demonstrating utility in conformational restriction strategies.

How should researchers handle stability and storage challenges for this compound?

Answer:

  • Stability : Susceptible to hydrolysis in acidic/basic conditions. Store at -20°C under inert gas (N2/Ar) .
  • Decomposition Signs : Discoloration (yellowing) or precipitate formation. Monitor via TLC/HPLC .
  • Safety : Non-hazardous per SDS data, but avoid inhalation/contact (use PPE) .

What computational tools assist in predicting reactivity or metabolic pathways?

Answer:

  • Docking Software (AutoDock, Schrödinger) : Predict target binding for SAR studies .
  • ADMET Predictors (Molinspiration) : Estimate logP, CYP450 interactions .
  • Quantum Mechanics (Gaussian) : Model transition states for reaction optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.